3-Bromo-6-iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester
Overview
Description
3-Bromo-6-iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester is a complex organic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry
Mechanism of Action
Target of action
Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of action
The exact mode of action can vary depending on the specific compound and its targets. For example, some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Biochemical pathways
The affected pathways can also vary depending on the specific compound and its targets. For instance, some imidazo[1,2-a]pyridine derivatives have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
Pharmacokinetics
The pharmacokinetic properties of imidazo[1,2-a]pyridines can vary greatly depending on the specific compound. For example, one compound known as Q203 displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of action
The result of action can vary depending on the specific compound and its targets. For instance, in an acute TB mouse model, treatment with Q203 resulted in a significant reduction of bacterial load .
Biochemical Analysis
Cellular Effects
Imidazo[1,2-a]pyridines have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Imidazo[1,2-a]pyridines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multi-step reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For 3-Bromo-6-iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester, a common synthetic route may involve the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine.
Introduction of halogen groups: Bromination and iodination can be carried out using bromine and iodine reagents under controlled conditions.
Addition of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester can undergo various types of chemical reactions, including:
Substitution reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where boron reagents are used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.
Scientific Research Applications
3-Bromo-6-iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester has several scientific research applications, including:
Medicinal chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new drugs, particularly in the treatment of infectious diseases such as tuberculosis.
Organic synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Material science: Its structural properties make it useful in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds exhibit significant activity against multidrug-resistant tuberculosis.
Imidazo[1,2-a]pyridine analogues: These analogues have been studied for their potential as antituberculosis agents and other medicinal applications.
Uniqueness
3-Bromo-6-iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester is unique due to the presence of multiple halogen atoms and a trifluoromethyl group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
methyl 3-bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3IN2O2/c1-19-9(18)6-7(11)17-3-4(15)2-5(8(17)16-6)10(12,13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCSBTLKSYAQEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N2C=C(C=C(C2=N1)C(F)(F)F)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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